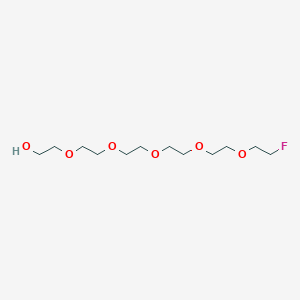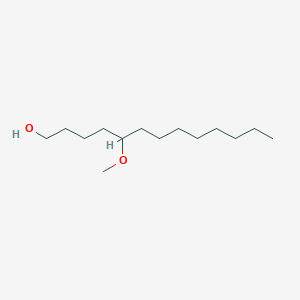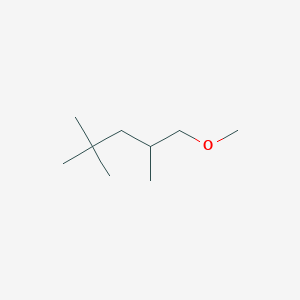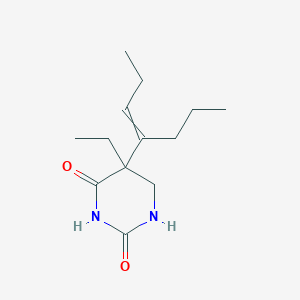
5-Ethyl-5-(hept-3-en-4-yl)dihydropyrimidine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Ethyl-5-(hept-3-en-4-yl)dihydropyrimidine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the class of dihydropyrimidines. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The unique structure of this compound, featuring a dihydropyrimidine core with ethyl and heptenyl substituents, makes it a subject of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-5-(hept-3-en-4-yl)dihydropyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and high throughput.
化学反应分析
Types of Reactions
5-Ethyl-5-(hept-3-en-4-yl)dihydropyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives with different substituents.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-2,4-dione derivatives, while reduction can produce various dihydropyrimidine analogs.
科学研究应用
5-Ethyl-5-(hept-3-en-4-yl)dihydropyrimidine-2,4(1H,3H)-dione has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-Ethyl-5-(hept-3-en-4-yl)dihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling processes.
DNA/RNA Interaction: The compound could interact with nucleic acids, influencing gene expression and protein synthesis.
相似化合物的比较
Similar Compounds
- 5-Ethyl-5-(hept-3-en-4-yl)pyrimidine-2,4(1H,3H)-dione
- 5-Ethyl-5-(hept-3-en-4-yl)dihydropyrimidine-2,4-dione
- 5-Ethyl-5-(hept-3-en-4-yl)dihydropyrimidine-2,4(1H,3H)-trione
Uniqueness
5-Ethyl-5-(hept-3-en-4-yl)dihydropyrimidine-2,4(1H,3H)-dione is unique due to its specific substituents and the resulting biological activities. Its structural features may confer distinct properties compared to other similar compounds, making it a valuable subject for further research and development.
属性
CAS 编号 |
831220-15-6 |
|---|---|
分子式 |
C13H22N2O2 |
分子量 |
238.33 g/mol |
IUPAC 名称 |
5-ethyl-5-hept-3-en-4-yl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C13H22N2O2/c1-4-7-10(8-5-2)13(6-3)9-14-12(17)15-11(13)16/h7H,4-6,8-9H2,1-3H3,(H2,14,15,16,17) |
InChI 键 |
YOACHUUMVPCKNT-UHFFFAOYSA-N |
规范 SMILES |
CCCC(=CCC)C1(CNC(=O)NC1=O)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


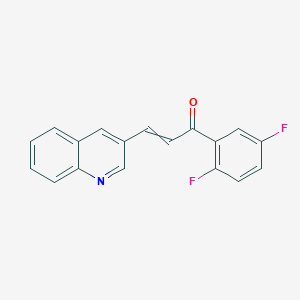
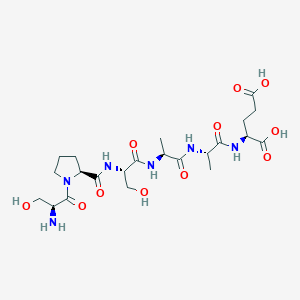
![3-Ethoxy-5-ethyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14203431.png)
![(2S)-2-(Carboxymethyl)-1-[(3,3-dimethylbutoxy)carbonyl]azetidine-2-carboxylate](/img/structure/B14203434.png)
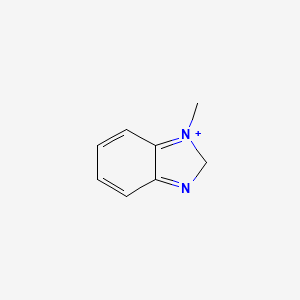
![4-[(Quinolin-8-yl)oxy]benzoic acid](/img/structure/B14203440.png)

![N-[4-(Fluoromethyl)phenyl]acetamide](/img/structure/B14203450.png)
![2-Pyridinecarboxylic acid, 3-[(cyclohexylamino)carbonyl]-](/img/structure/B14203453.png)

